molecular formula C13H16ClN3O2 B4099483 N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4099483
M. Wt: 281.74 g/mol
InChI Key: HCLQSVITHNJPCQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative features a piperazin-2-yl core, a structural motif frequently investigated for its potential biological activity. Compounds containing the 3-oxopiperazine scaffold, as present in this molecule, are recognized in scientific literature as key frameworks in the development of novel therapeutic agents . The specific arrangement of the 3-oxopiperazine ring linked to an aryl acetamide tail is a architecture studied for its interaction with various biological targets . The 3-chloro-2-methylphenyl substituent is an aryl group variation that researchers explore to understand structure-activity relationships (SAR), particularly how electronic properties and steric effects influenced by substituents on the phenyl ring modulate a compound's biological potency and selectivity . This compound is related to a class of molecules that have been the subject of research for potential anti-infective applications. Some structurally related analogs, which share the piperazine-acetamide linkage but differ in their aryl substituents, have been identified as potent leads against parasites like Cryptosporidium, highlighting the general research value of this chemotype in parasitology . Furthermore, analogous structures featuring a chloroacetyl group on the piperazine nitrogen have been synthesized and evaluated for antimicrobial and anticancer activities in preliminary in vitro studies, suggesting the potential versatility of this core structure in different therapeutic areas . The mechanism of action for this specific compound is not yet fully characterized and is a subject for ongoing investigation, as is common with novel research compounds. Its research value lies primarily in its utility as a building block or intermediate for further chemical exploration and in SAR studies to elucidate the contributions of its individual components to overall molecular properties and biological activity. This product is For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary use, diagnosis, or any form of consumption.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-8-9(14)3-2-4-10(8)17-12(18)7-11-13(19)16-6-5-15-11/h2-4,11,15H,5-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLQSVITHNJPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro-Substituted Aromatic Ring: The chloro-substituted aromatic ring can be introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a nucleophile.

    Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to carry out the reactions mentioned above.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: The compound is used in biological assays to study its effects on various biological targets.

    Industrial Applications: It may be used as a precursor in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Derivatives

  • N-(2-Chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide (): The chloro group at the ortho position reduces steric hindrance compared to the 3-chloro-2-methylphenyl group. Its logP (-0.2673) and hydrogen-bonding capacity (3 donors, 5 acceptors) may enhance solubility but limit membrane permeability .
  • N-(5-Chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide (): A positional isomer with the chloro group at the para position. This substitution may alter receptor-binding affinity compared to the meta-chloro isomer.

Nitrophenyl and Methoxyphenyl Derivatives

  • N-(4-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide Derivatives (): Methoxy groups enhance lipophilicity (logP ~0.5–1.5) and may improve blood-brain barrier penetration, relevant for CNS-targeting drugs.

Analogues with Modified Heterocyclic Moieties

Pyridazinone-Based Acetamides ()

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity. Replacing pyridazinone with 3-oxopiperazine may alter selectivity for formyl peptide receptors (FPRs) due to differences in ring size and hydrogen-bonding patterns.

Benzothiazole and Quinazoline Derivatives ()

  • N-(3,5-Difluorophenyl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide (): Incorporates a sulfonyl-piperazine group, enhancing antimicrobial activity against gram-positive bacteria. The 3-oxopiperazine in the target compound lacks sulfonation, which may reduce charge and alter target interactions.
  • Quinazoline-sulfonyl acetamides (): Exhibit anti-cancer activity via kinase inhibition. The 3-oxopiperazine moiety may confer distinct binding modes compared to quinazoline’s planar structure.

Pharmacological Activities of Related Compounds

Compound Class Key Substituents Biological Activity Reference
3-Oxopiperazinyl acetamides 2-Chlorophenyl Undisclosed (structural analog)
Pyridazin-3(2H)-one acetamides 4-Bromophenyl, methoxybenzyl FPR2 agonism, neutrophil activation
Benzothiazole-sulfonyl acetamides Benzo[d]thiazole, difluorophenyl Antimicrobial (gram-positive)
Quinazoline-sulfonyl acetamides Morpholinyl, pyrrolidinyl Anti-cancer (HCT-1, MCF-7 cells)
Benzofuran-oxadiazole acetamides 3-Chlorophenyl, methoxyphenyl Antimicrobial, Laccase catalysis

Key Structural and Functional Insights

  • 3-Oxopiperazine vs. Other Heterocycles: The 3-oxopiperazine ring provides hydrogen-bond donors/acceptors (NH and carbonyl groups) absent in pyridazinones or benzothiazoles, which could influence target engagement (e.g., protease or kinase inhibition).
  • LogP and Solubility : The target compound’s predicted logP (~-0.2 to 0.5) suggests balanced solubility, contrasting with nitrophenyl analogs (higher logP) or sulfonated derivatives (lower logP).

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., reflux conditions), solvent selection (e.g., dichloromethane or dimethylformamide), and catalysts (e.g., EDC/DCC for amide coupling). Multi-step reactions often involve sequential substitutions and purifications. For example, intermediates like 3-chloro-2-methylaniline derivatives may undergo nucleophilic acyl substitution with activated acetamide precursors. Characterization via NMR and mass spectrometry is critical to confirm structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the aromatic chloro-methylphenyl group and the piperazinone ring. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Additional techniques like HPLC (≥95% purity thresholds) and IR spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers address low yields during purification?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., hydrolysis of the amide bond). Strategies include:

  • Using anhydrous solvents and inert atmospheres to minimize moisture.
  • Gradient column chromatography with silica gel or reverse-phase C18 columns.
  • Recrystallization in solvents like ethyl acetate/hexane mixtures. Documented yields for analogous compounds range from 40–70%, depending on stepwise efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer : SAR studies should systematically modify substituents on the phenyl and piperazinone rings. For example:

  • Replacing the chloro group with fluoro or methoxy to assess electronic effects.
  • Introducing methyl or ethyl groups on the piperazinone nitrogen to probe steric influences.
  • Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) can identify critical binding interactions. Prior studies on triazole and pyridine analogs highlight the importance of halogen and heterocyclic motifs in bioactivity .

Q. How should researchers resolve contradictions in pharmacological data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, IC₅₀ thresholds). To mitigate:

  • Validate findings across multiple independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Cross-reference with structural analogs (e.g., N-(3-chlorophenyl)-2-(thiazolidinone)acetamide) to identify conserved activity trends.
  • Use meta-analysis tools to aggregate data from PubChem and ChEMBL, ensuring statistical rigor .

Q. What computational strategies are effective for predicting metabolic stability?

  • Methodological Answer : In silico tools like SwissADME or ADMET Predictor can model metabolic pathways (e.g., cytochrome P450 oxidation). Key parameters include:

  • LogP values (aim for 2–4 to balance solubility and membrane permeability).
  • Metabolic "soft spots" (e.g., labile amide bonds or oxidizable piperazinone rings).
  • Molecular dynamics simulations (e.g., GROMACS) to assess conformational stability under physiological conditions .

Q. How can researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing involves:

  • Incubating the compound in buffers (pH 1–10) at 40–60°C for 1–4 weeks.
  • Monitoring degradation via UPLC-MS to identify breakdown products (e.g., hydrolyzed amides or ring-opened derivatives).
  • Correlating results with Arrhenius equations to predict shelf life. For analogs, degradation half-lives range from 7–30 days at 25°C .

Key Recommendations

  • Prioritize orthogonal purification methods (e.g., HPLC + recrystallization) to ensure compound integrity.
  • Collaborate with computational chemists to pre-screen analogs before synthesis.
  • Deposit spectral data in public repositories (e.g., PubChem) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 2
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N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

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